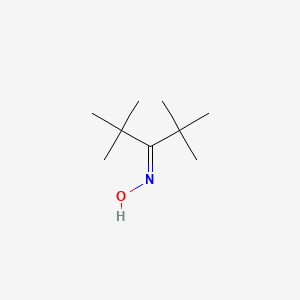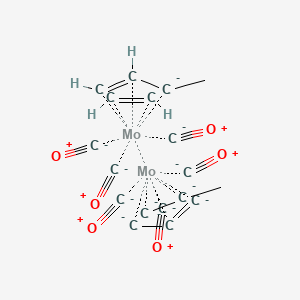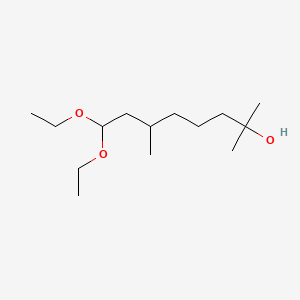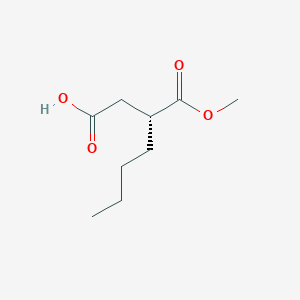
Lithium potassium acetyl phosphate
Overview
Description
Acetyl phosphate (lithium potassium) is an organometallic compound with the chemical formula CH₃COOP(O)(OK)(OLi). It is commonly used as a high-energy phosphate donor in various biochemical and physiological processes. This compound is known for its role in protein phosphorylation reactions and is often utilized in scientific research for its unique properties .
Mechanism of Action
Target of Action
Lithium potassium acetyl phosphate primarily targets phosphotransacetylase , an enzyme involved in various biochemical reactions . This enzyme plays a crucial role in the transfer of acetyl groups, thereby influencing the metabolic processes within the cell .
Mode of Action
The compound interacts with its target, phosphotransacetylase, by serving as a substrate . It participates in the enzymatic reactions catalyzed by phosphotransacetylase, leading to the transfer of acetyl groups . This interaction results in changes in the metabolic processes within the cell .
Biochemical Pathways
This compound is involved in taurine and hypotaurine metabolism as well as pyruvate metabolism . It is generated from sulfoacetaldehyde and is converted to acetyl-CoA and acetate via phosphate acetyltransferase and acetate kinase respectively . It also serves as an intermediate in pyruvate metabolism .
Pharmacokinetics
Its solubility in water (25 mg/ml) suggests that it may have good bioavailability
Result of Action
The action of this compound results in the production of acetyl groups, which are crucial for various metabolic processes . By serving as a substrate for phosphotransacetylase, it influences the activity of this enzyme and thereby affects the metabolic pathways in which it is involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be −20°C , suggesting that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
Lithium potassium acetyl phosphate plays a crucial role in biochemical reactions as a source of acetyl phosphate. Acetyl phosphate can replace inorganic oligophosphates in phosphatase-catalyzed transphosphorylation, reducing the formation of inorganic monophosphate by-products . This compound interacts with various enzymes, including phosphotransacetylase, which catalyzes the transfer of the acetyl group from acetyl phosphate to coenzyme A, forming acetyl-CoA . Additionally, it has been used as a substrate for CpxR, a transcription factor, in x-ray crystallography studies to obtain the phosphorylated form of the CpxR receiver domain .
Cellular Effects
This compound influences various cellular processes by serving as a source of acetyl phosphate. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, acetyl phosphate generated from this compound can be converted into acetyl-CoA, a key precursor in central carbon metabolism . This conversion plays a significant role in cellular energy production and biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a phosphoryl group donor. It participates in protein phosphorylation reactions, where it donates a phosphate group to specific proteins, altering their activity and function . This compound can also act as an intermediate in pyruvate metabolism, where it is converted to acetyl-CoA and acetate via phosphate acetyltransferase and acetate kinase, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at temperatures below -20°C and has a melting point above 300°C . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as skin and eye irritation . It is essential to determine the appropriate dosage to avoid potential toxicity while maximizing its biochemical benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It serves as a source of acetyl phosphate, which can be converted into acetyl-CoA, a central molecule in metabolism . This conversion is catalyzed by enzymes such as phosphate acetyltransferase and acetate kinase . The compound’s involvement in these pathways influences metabolic flux and metabolite levels, contributing to cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its use in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl phosphate (lithium potassium) can be synthesized through the reaction of acetyl phosphate with lithium and potassium salts. One common method involves reacting acetyl phosphate with lithium chloride and potassium chloride under controlled conditions. The reaction mixture is then subjected to crystallization and purification to obtain the desired product .
Industrial Production Methods
Industrial production of acetyl phosphate (lithium potassium) typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl phosphate (lithium potassium) undergoes various chemical reactions, including:
Phosphorylation: It acts as a phosphoryl group donor in protein phosphorylation reactions.
Transphosphorylation: It can replace inorganic oligophosphates in phosphatase-catalyzed transphosphorylation reactions, reducing inorganic monophosphate by-product formation.
Common Reagents and Conditions
Common reagents used in reactions involving acetyl phosphate (lithium potassium) include enzymes such as phosphotransacetylase and choline acetyltransferase. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .
Major Products Formed
The major products formed from reactions involving acetyl phosphate (lithium potassium) include phosphorylated proteins and various phosphate monoesters. These products are essential in numerous biochemical pathways and cellular processes .
Scientific Research Applications
Acetyl phosphate (lithium potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a high-energy phosphate donor in various chemical reactions.
Biology: Plays a crucial role in protein phosphorylation and other cellular processes.
Medicine: Utilized in studies related to metabolic diseases and enzyme activity.
Industry: Employed in the synthesis of phosphate monoesters and other industrial applications
Comparison with Similar Compounds
Similar Compounds
Acetyl phosphate (sodium): Another high-energy phosphate donor with similar properties but different cationic components.
Acetyl phosphate (calcium): Used in similar biochemical applications but with distinct solubility and reactivity characteristics.
Uniqueness
Acetyl phosphate (lithium potassium) is unique due to its specific combination of lithium and potassium ions, which confer distinct solubility and reactivity properties. This makes it particularly suitable for certain biochemical and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
lithium;potassium;acetyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P.K.Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQMPLKXFIXRCV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)OP(=O)([O-])[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KLiO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915877 | |
| Record name | Lithium potassium acetyl phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94249-01-1 | |
| Record name | Lithium potassium acetyl phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyl dihydrogen phosphate, lithium potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















